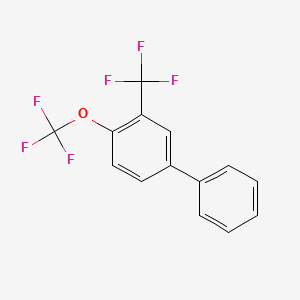![molecular formula C14H6Cl2F6S2 B6312941 Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95% CAS No. 4235-80-7](/img/structure/B6312941.png)
Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95% (also referred to as BCD-95) is a compound with a wide range of applications in the laboratory and in scientific research. BCD-95 is a highly stable, yellow-colored solid with a melting point of 146-148°C and a boiling point of 250-252°C. It is soluble in a wide range of organic solvents and has a high solubility in water. BCD-95 has a low vapor pressure and is not considered to be a volatile substance.
Applications De Recherche Scientifique
BCD-95 has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a modifier of proteins and other biomolecules. BCD-95 has also been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, anticonvulsants, and anti-inflammatory agents.
Mécanisme D'action
BCD-95 is a strong oxidizing agent and is capable of oxidizing various organic compounds. It is also a powerful reducing agent and can reduce a variety of organic compounds, including nitro compounds, aldehydes, and ketones. BCD-95 is also capable of catalyzing the formation of disulfide bonds in proteins and other biomolecules.
Biochemical and Physiological Effects
BCD-95 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, and to modulate the activity of enzymes involved in the metabolism of carbohydrates. BCD-95 has also been shown to modulate the activity of enzymes involved in the metabolism of amino acids and nucleotides. In addition, BCD-95 has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using BCD-95 in laboratory experiments is its relatively low cost and high stability. It is also relatively easy to use, as it is soluble in a wide range of organic solvents and has a high solubility in water. However, there are some limitations to using BCD-95 in laboratory experiments. It has a low vapor pressure and is not considered to be a volatile substance, which can make it difficult to use in certain experiments. In addition, BCD-95 is a strong oxidizing agent and can react with some organic compounds, which can lead to unwanted side reactions.
Orientations Futures
There are a number of potential future directions for the use of BCD-95 in scientific research. BCD-95 could be used to develop new synthetic methods for the synthesis of organic compounds. It could also be used to develop new catalysts for chemical reactions. In addition, BCD-95 could be used to develop new methods for the modification of proteins and other biomolecules. Finally, BCD-95 could be used to develop new pharmaceuticals and drugs.
Méthodes De Synthèse
BCD-95 is synthesized using a two-step process. First, 4-chloro-3-(trifluoromethyl)phenyl disulfide is synthesized by reacting 4-chloro-3-(trifluoromethyl)phenol with sulfur dichloride in the presence of an anhydrous solvent such as dichloromethane. The second step involves the reaction of the 4-chloro-3-(trifluoromethyl)phenyl disulfide with a base such as sodium hydroxide to form BCD-95.
Propriétés
IUPAC Name |
1-chloro-4-[[4-chloro-3-(trifluoromethyl)phenyl]disulfanyl]-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F6S2/c15-11-3-1-7(5-9(11)13(17,18)19)23-24-8-2-4-12(16)10(6-8)14(20,21)22/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPVQQDCQCJQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)


